molecular formula C8H16N2O B14777637 5-Amino-1,3,3-trimethylpiperidin-2-one

5-Amino-1,3,3-trimethylpiperidin-2-one

Cat. No.: B14777637
M. Wt: 156.23 g/mol
InChI Key: SYDWEIUIDYLCKI-UHFFFAOYSA-N
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Description

5-Amino-1,3,3-trimethylpiperidin-2-one is a heterocyclic organic compound with the molecular formula C8H16N2O It is a derivative of piperidine, characterized by the presence of an amino group and three methyl groups attached to the piperidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Amino-1,3,3-trimethylpiperidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3-dimethylbutanal with ammonia and formaldehyde, followed by cyclization to form the piperidine ring. The reaction conditions often include:

    Temperature: Moderate heating (around 80-100°C)

    Catalysts: Acidic or basic catalysts to facilitate cyclization

    Solvents: Polar solvents like ethanol or water

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is common. Additionally, purification steps like crystallization or distillation are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-Amino-1,3,3-trimethylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: Conversion to corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group to alcohols using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions where the amino group can be replaced by other functional groups using reagents like alkyl halides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide

    Reducing Agents: Lithium aluminum hydride, sodium borohydride

    Solvents: Polar solvents like ethanol, methanol, or water

    Catalysts: Acidic or basic catalysts depending on the reaction type

Major Products

    Oxidation Products: Ketones, carboxylic acids

    Reduction Products: Alcohols

    Substitution Products: Various substituted piperidines depending on the nucleophile used

Scientific Research Applications

5-Amino-1,3,3-trimethylpiperidin-2-one has several applications in scientific research:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting the central nervous system.

    Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules, including natural products and polymers.

    Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

    Industrial Applications: It is employed in the production of agrochemicals, dyes, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 5-Amino-1,3,3-trimethylpiperidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The amino group can form hydrogen bonds with active sites, while the piperidine ring provides structural stability. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    1,3-Dimethylpiperidin-2-one: Lacks the amino group, resulting in different reactivity and applications.

    5-Amino-1,3-dimethylpyrazole: Similar in structure but contains a pyrazole ring instead of a piperidine ring, leading to different chemical properties and uses.

    3,3-Dimethylpiperidine: Lacks the carbonyl group, affecting its chemical behavior and applications.

Uniqueness

5-Amino-1,3,3-trimethylpiperidin-2-one is unique due to the presence of both an amino group and a carbonyl group on the piperidine ring. This combination allows for diverse chemical reactivity and makes it a valuable intermediate in various synthetic pathways.

Properties

Molecular Formula

C8H16N2O

Molecular Weight

156.23 g/mol

IUPAC Name

5-amino-1,3,3-trimethylpiperidin-2-one

InChI

InChI=1S/C8H16N2O/c1-8(2)4-6(9)5-10(3)7(8)11/h6H,4-5,9H2,1-3H3

InChI Key

SYDWEIUIDYLCKI-UHFFFAOYSA-N

Canonical SMILES

CC1(CC(CN(C1=O)C)N)C

Origin of Product

United States

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